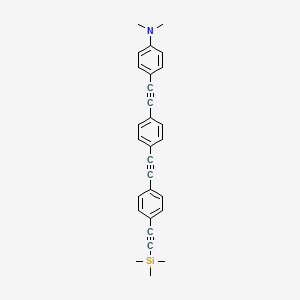

N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline

Vue d'ensemble

Description

N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline: is a complex organic compound with the molecular formula C29H27NSi and a molecular weight of 417.617 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline typically involves a multi-step process. One common method is the Sonogashira coupling reaction , which involves the reaction of 4-bromobenzaldehyde with ethynyltrimethylsilane in the presence of a palladium catalyst and a base such as triethylamine . This reaction forms the intermediate 4-((trimethylsilyl)ethynyl)benzaldehyde, which can then undergo further coupling reactions with other ethynyl-substituted phenyl groups to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethynyl groups to ethylene groups.

Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Tetrabutylammonium fluoride (TBAF), other nucleophiles.

Major Products Formed:

Oxidation: Quinones, oxidized derivatives.

Reduction: Ethylene-substituted derivatives.

Substitution: Various substituted aniline derivatives.

Applications De Recherche Scientifique

Organic Synthesis

N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline serves as a building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including:

- Substitution Reactions : The trimethylsilyl group can be replaced with other functional groups.

- Oxidation and Reduction : The compound can be oxidized to form quinones or reduced to produce amines .

Biological Studies

The compound has been investigated for its potential biological activities, including:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : The compound acts as a modulator for certain receptors, influencing signal transduction pathways .

Case Study Example : Research has indicated that compounds similar to N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline can exhibit significant inhibition of certain enzymatic activities in vitro, suggesting potential therapeutic applications.

Material Science

In the realm of material science, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in:

Mécanisme D'action

The mechanism of action of N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline involves its interaction with various molecular targets and pathways. The presence of multiple ethynyl groups and the trimethylsilyl group can influence the compound’s electronic properties, making it a potential candidate for use in electronic and optoelectronic devices. The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

- N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline

- N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline

- N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)benzeneamine

Uniqueness: N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline is unique due to its multiple ethynyl groups and the presence of a trimethylsilyl group, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex organic molecules and advanced materials .

Activité Biologique

N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline, a compound with the molecular formula C21H23NSi, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a trimethylsilyl group attached to an ethynyl linkage, which is further connected to a phenyl ring and an aniline derivative. Its molecular weight is approximately 317.5 g/mol, and it possesses various functional groups that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H23NSi |

| Molecular Weight | 317.5 g/mol |

| CAS Number | 910467-59-3 |

| Purity | Variable |

| Storage Conditions | Sealed in dry, 2-8°C |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The trimethylsilyl group enhances lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

- Enzyme Interaction : The compound may inhibit specific enzymes by covalent bonding, altering their activity. This is particularly relevant in the context of drug discovery where covalent inhibitors are gaining traction.

- Cellular Signaling Pathways : It may influence signaling pathways by modulating receptor activity or interfering with protein-protein interactions.

Biological Activity

Recent studies have shown that compounds similar to this compound exhibit significant biological activities:

- Antiviral Activity : Analogous compounds have demonstrated efficacy against viral polymerases, suggesting potential antiviral applications. For instance, thiazolidinone derivatives showed IC50 values around 32.2 μM against HCV NS5B polymerase .

- Cytotoxicity : Electrophilic compounds have been reported to induce ferroptosis selectively in cancer cells, indicating that this compound could be explored for anticancer therapies .

Case Studies

- Antiviral Efficacy : A study demonstrated that certain derivatives could inhibit viral replication effectively in vitro, highlighting the potential of this compound class in treating viral infections.

- Cytotoxicity Assessment : Research on similar electrophilic compounds indicated their ability to induce cell death in cancer lines through targeted inhibition of critical enzymes like GPX4, which is essential for maintaining cellular redox balance .

Propriétés

IUPAC Name |

N,N-dimethyl-4-[2-[4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenyl]ethynyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27NSi/c1-30(2)29-20-18-27(19-21-29)13-12-25-8-6-24(7-9-25)10-11-26-14-16-28(17-15-26)22-23-31(3,4)5/h6-9,14-21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZOYZWFCKPYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474298 | |

| Record name | N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858363-73-2 | |

| Record name | N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.